

# L-363,855: A Technical Overview of a Somatostatin Analog

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

L-363,855 is a synthetic, cyclic hexapeptide analog of the natural hormone somatostatin. Developed by researchers at Merck, it emerged from structure-activity relationship (SAR) studies aimed at creating potent and selective ligands for the five known somatostatin receptor subtypes (SSTR1-5). This document provides a comprehensive technical guide to the discovery, synthesis, and biological activity of L-363,855, with a focus on its receptor binding profile and functional effects.

### **Discovery and Rationale**

The discovery of L-363,855 was part of a broader effort in the 1990s to develop somatostatin analogs with improved therapeutic profiles compared to the native peptide, which has a very short biological half-life. The research focused on cyclic hexapeptides, a class of compounds known to exhibit potent somatostatin-like activity. The parent compound for this series of analogs was cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe). Through systematic modifications of this template, researchers at Merck explored the impact of various amino acid substitutions on receptor affinity and selectivity, leading to the identification of L-363,855. A closely related analog, L-362,855, was identified as a potent and selective agonist for the sst5 receptor.

## Synthesis of L-363,855



The synthesis of L-363,855, a cyclic hexapeptide, is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of such a compound.

## Experimental Protocol: Solid-Phase Synthesis of a Cyclic Hexapeptide

- 1. Resin Preparation:
- A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- 2. Linear Peptide Assembly:
- The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.
- Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.
- This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.
- 3. Cleavage from Resin and Cyclization:
- Once the linear hexapeptide is assembled, it is cleaved from the solid support. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to remove acid-labile side-chain protecting groups.
- The crude linear peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).







Cyclization: The purified linear peptide is dissolved in a dilute solution of DMF or DCM. A
cyclization agent, such as DPPA (diphenylphosphoryl azide) or HBTU/HOBt (1hydroxybenzotriazole) with DIPEA, is added to facilitate the formation of the amide bond
between the N- and C-termini, yielding the cyclic hexapeptide.

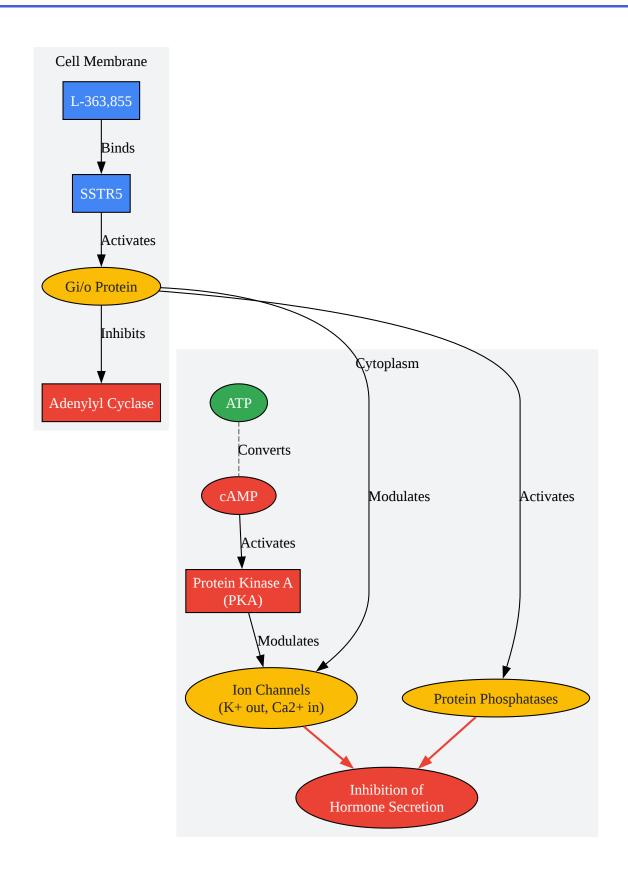
- 4. Purification and Characterization:
- The crude cyclic peptide is purified by RP-HPLC.
- The final product is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Experimental Workflow for Solid-Phase Peptide Synthesis









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